![molecular formula C24H24N4O3 B2560603 N-(2-méthoxy-5-(6-méthoxyimidazo[1,2-b]pyridazin-2-yl)phényl)-2-phénylbutanamide CAS No. 952969-15-2](/img/structure/B2560603.png)
N-(2-méthoxy-5-(6-méthoxyimidazo[1,2-b]pyridazin-2-yl)phényl)-2-phénylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Characteristics
The structural configuration includes:
- A methoxy group at the 2-position.
- A 6-methoxyimidazo[1,2-b]pyridazine moiety.
- A phenyl group linked to a butanamide structure.
This unique arrangement contributes to its biological interactions and potential therapeutic effects.
Research indicates that N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
The compound has shown promise as an anticancer agent by targeting specific cellular pathways. Notably, it appears to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for regulating cell growth and proliferation.
Mechanism of Action :
- Induces G1-phase cell cycle arrest.
- Inhibits phosphorylation of proteins such as AKT and S6, which are vital for cancer cell survival.
Case Studies :
A study demonstrated that the compound effectively inhibited growth in various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The IC50 values ranged from 10 to 20 µM, indicating potent anticancer properties.
Antimicrobial Activity
In addition to its anticancer effects, this compound has exhibited antimicrobial properties against several pathogens.
Efficacy Against Bacteria :
A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria using zone of inhibition measurements:
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest moderate antibacterial properties, warranting further exploration as a potential antimicrobial agent.
Anticancer Activity Results
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 10 |
HepG2 | 15 |
A549 | 20 |
Activité Biologique
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of arylated amides and features a complex structure characterized by:
- Methoxy groups at the 2 and 6 positions of an imidazo[1,2-b]pyridazine moiety.
- A phenylbutanamide side chain.
This unique arrangement of functional groups influences its chemical reactivity and biological activity, particularly its interaction with various molecular targets involved in cancer progression.
Research indicates that N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide primarily exerts its biological effects through the following mechanisms:
-
Inhibition of the mTOR Pathway : The compound has been shown to inhibit the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. This inhibition leads to:
- Induction of G1-phase cell cycle arrest.
- Suppression of phosphorylation of key proteins such as AKT and S6, which are involved in cell survival and growth signaling pathways.
- Interaction with Protein Kinases : The imidazo[1,2-b]pyridazine core allows for effective binding to protein kinases implicated in tumor progression. This interaction may modulate their activity, contributing to its anticancer properties.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Study | Cell Line | IC50 (μM) | Mechanism | Notes |
---|---|---|---|---|
Study 1 | A549 (Lung Cancer) | 3.12 ± 0.25 | mTOR Inhibition | Induces G1 arrest |
Study 2 | HCC827 (Lung Cancer) | 4.56 ± 0.34 | Protein Kinase Inhibition | Moderate cytotoxicity |
Study 3 | MRC-5 (Normal Fibroblast) | 5.78 ± 0.45 | Non-selective Activity | Affects normal cells |
Case Study 1: Antitumor Efficacy
In a preclinical study involving human lung cancer cell lines (A549 and HCC827), N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide demonstrated significant antitumor activity. The compound was administered at varying concentrations, revealing an IC50 value of approximately 3.12 μM for A549 cells, indicating potent cytotoxic effects while sparing normal lung fibroblasts to some extent .
Case Study 2: Selectivity Profile
Further investigations into selectivity revealed that while the compound effectively inhibited cancer cell proliferation, it also exhibited moderate toxicity against normal MRC-5 cells. This necessitates further optimization to enhance selectivity towards cancerous cells while minimizing effects on healthy tissues.
Future Directions
The promising biological activity of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide suggests potential applications in drug development for cancer therapy. Future research should focus on:
- Structural Optimization : Modifying the chemical structure to improve selectivity and reduce toxicity.
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety in a living organism.
- Mechanistic Studies : Further elucidating the precise molecular interactions and pathways affected by this compound.
Propriétés
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-4-18(16-8-6-5-7-9-16)24(29)26-19-14-17(10-11-21(19)30-2)20-15-28-22(25-20)12-13-23(27-28)31-3/h5-15,18H,4H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCZFFNOVYYEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.